molecular formula C17H13ClN2O3 B12111363 4-((5-Chloro-8-methoxyquinolin-4-yl)amino)benzoic acid

4-((5-Chloro-8-methoxyquinolin-4-yl)amino)benzoic acid

Cat. No.: B12111363
M. Wt: 328.7 g/mol
InChI Key: URVQRSRRGVAYMK-UHFFFAOYSA-N
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Description

4-((5-Chloro-8-methoxyquinolin-4-yl)amino)benzoic acid is a chemical compound with the molecular formula C17H13ClN2O3 and a molecular weight of 328.75 g/mol This compound is characterized by the presence of a quinoline ring system substituted with a chloro and methoxy group, and an amino benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((5-Chloro-8-methoxyquinolin-4-yl)amino)benzoic acid typically involves multiple steps, starting with the preparation of the quinoline ring system. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and can tolerate a variety of functional groups.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and ensuring safety and environmental compliance. Techniques such as continuous flow synthesis and microwave-assisted synthesis may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

4-((5-Chloro-8-methoxyquinolin-4-yl)amino)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form quinoline N-oxides.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the quinoline ring.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline N-oxides, while reduction can produce amino derivatives .

Scientific Research Applications

4-((5-Chloro-8-methoxyquinolin-4-yl)amino)benzoic acid has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s derivatives are investigated for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes and receptors.

    Industry: It may be used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 4-((5-Chloro-8-methoxyquinolin-4-yl)amino)benzoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain kinases or interact with DNA, affecting cellular processes such as replication and transcription . The exact pathways and targets depend on the specific derivative and its application.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-((5-Chloro-8-methoxyquinolin-4-yl)amino)benzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C17H13ClN2O3

Molecular Weight

328.7 g/mol

IUPAC Name

4-[(5-chloro-8-methoxyquinolin-4-yl)amino]benzoic acid

InChI

InChI=1S/C17H13ClN2O3/c1-23-14-7-6-12(18)15-13(8-9-19-16(14)15)20-11-4-2-10(3-5-11)17(21)22/h2-9H,1H3,(H,19,20)(H,21,22)

InChI Key

URVQRSRRGVAYMK-UHFFFAOYSA-N

Canonical SMILES

COC1=C2C(=C(C=C1)Cl)C(=CC=N2)NC3=CC=C(C=C3)C(=O)O

Origin of Product

United States

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